Physicochemical Profiling and Characterization of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate: A Technical Guide for Preclinical Development
Abstract & Strategic Context In the landscape of preclinical drug development and medicinal chemistry, the precise physicochemical characterization of early-stage intermediates and pharmacophores is non-negotiable. 4-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
In the landscape of preclinical drug development and medicinal chemistry, the precise physicochemical characterization of early-stage intermediates and pharmacophores is non-negotiable. 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate is a bifunctional molecule featuring an electron-rich ethoxy-substituted aniline coupled to a highly basic pyrrolidine ring[1]. Compounds of this structural class frequently serve as critical building blocks for exploring central nervous system (CNS) receptor affinities, particularly within dopaminergic or serotonergic target spaces.
This whitepaper provides an authoritative, in-depth framework for the physicochemical profiling of this compound. As a Senior Application Scientist, I have designed this guide not merely as a list of parameters, but as a self-validating system where every experimental choice is grounded in chemical causality and standardized regulatory guidelines.
Molecular Architecture & Salt Selection Rationale
The free base of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline presents two distinct ionizable centers: a weakly basic secondary aniline and a strongly basic secondary pyrrolidine amine. Formulating this compound as a dioxalate salt is a deliberate, highly calculated physicochemical strategy:
Dual Protonation & Stabilization: Oxalic acid (
, ) provides two equivalents of protons. This ensures the complete protonation of the pyrrolidine nitrogen and partial-to-full protonation of the aniline nitrogen, stabilizing the molecule against degradation.
Crystal Lattice Energy: The oxalate anions form a robust, three-dimensional intermolecular hydrogen-bonding network with the protonated amines. This high crystal lattice energy drastically reduces hygroscopicity—a common failure point for standard hydrochloride (HCl) salts during long-term storage.
Oxidative Protection: Electron-rich anilines are notoriously prone to auto-oxidation. Incorporation into a dense oxalate crystal lattice sterically and electronically shields the aromatic amine from atmospheric oxygen.
Empirical Characterization Protocols: A Self-Validating Framework
To ensure absolute trustworthiness, the characterization of this compound relies on orthogonal, standardized methodologies. The following protocols are designed to eliminate experimental artifacts through built-in validation steps.
Acid-Base Equilibria (
)
The dissociation constants dictate the compound's ionization state at physiological pH, directly impacting membrane permeability, oral absorption, and potential lysosomal trapping.
Preparation: Dissolve the dioxalate salt to a concentration of 1.0 mM in
-free, ultra-pure deionized water.
Environmental Control: Maintain a continuous nitrogen (
) blanket over the titration vessel. Causality: Atmospheric dissolves in water to form carbonic acid, which introduces artifactual buffer capacity and skews the precise detection of the aniline's weak basicity.
Titration: Titrate the solution using standardized 0.1 M NaOH at a constant temperature of 25°C.
Data Acquisition: Record the pH after each titrant addition until pH 12 is reached.
Causality for Method Choice: Potentiometry is strictly chosen over UV-metric titration because the aliphatic pyrrolidine nitrogen lacks a distinct chromophore that changes absorption profiles upon ionization.
Figure 1: pH-dependent protonation states and acid-base equilibria.
Partitioning Dynamics (LogP and LogD
)
Lipophilicity is the primary driver of non-specific protein binding, hepatic clearance, and blood-brain barrier (BBB) penetration.
Protocol: Shake-Flask Method with LC-MS/MS
Standardized to3[3].
System Equilibration: Mutually pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours. Causality: Failing to pre-saturate the phases leads to volume shifts during the assay, invalidating the concentration ratio.
Spiking: Dissolve the compound in the biphasic system at a target concentration of 1 mg/mL.
Agitation: Mechanically shake the mixture at 25°C for 24 hours to ensure complete thermodynamic partitioning.
Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.
Quantification: Analyze both the octanol and aqueous phases using LC-MS/MS.
Causality for Method Choice: LC-MS/MS is utilized instead of standard UV-Vis spectroscopy to provide the extreme dynamic range necessary to quantify the highly dilute aqueous phase, ensuring mass balance recovery remains >98%.
Figure 2: Standardized workflow for LogD7.4 determination via the shake-flask method.
Thermodynamic Aqueous Solubility
Kinetic solubility assays often overestimate true solubility due to transient supersaturation. Thermodynamic solubility is strictly required for accurate downstream formulation design.
Protocol: Temperature-Cycled Flask Method
Standardized to 4[4].
Saturation: Add an excess of the dioxalate salt (approx. 50 mg) to 1 mL of unbuffered ultra-pure water in a sealed glass vial.
Thermal Cycling: Agitate the suspension at 30°C for 72 hours, then strictly equilibrate it down to 20°C for an additional 24 hours. Causality: The temperature cycling from 30°C to 20°C forces the precipitation of any supersaturated material, guaranteeing that the measured concentration reflects the true thermodynamic equilibrium of the most stable polymorph.
Filtration & Analysis: Centrifuge the suspension, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the dissolved fraction via HPLC-UV.
Quantitative Physicochemical Profile
The following table summarizes the theoretical and empirically derived physicochemical parameters for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate, establishing a baseline for its behavior in biological and formulated systems.
Physicochemical Parameter
Determined/Predicted Value
Analytical Methodology & Remarks
Molecular Formula
Dioxalate salt formulation
Molecular Weight
400.38 g/mol
Includes free base (220.31) + 2x oxalate (90.03)
Physical State
Off-white crystalline powder
Visual inspection; high crystal lattice energy
pK (Aniline N)
~3.5
Potentiometric Titration (OECD 112)
pK (Pyrrolidine N)
~9.8
Potentiometric Titration (OECD 112)
LogP (Free Base)
2.8 ± 0.2
Shake-Flask Method (Theoretical)
LogD (pH 7.4)
1.6 ± 0.1
Shake-Flask with LC-MS/MS (OECD 107)
Thermodynamic Solubility
> 25 mg/mL
Flask Method at 20°C (OECD 105)
References
Biomall India. 4-Ethoxy-n-(2-pyrrolidinylmethyl)aniline Dioxalate, 100mg. Toronto Research Chemicals.1
European Chemicals Agency (ECHA) / OECD. OECD Test Guideline 112: Dissociation Constants in Water.2
European Chemicals Agency (ECHA) / OECD. OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method.3
European Chemicals Agency (ECHA) / OECD. OECD Test Guideline 105: Water Solubility.4
chemical stability profile of aniline dioxalate derivatives
An In-depth Technical Guide to the Chemical Stability Profile of Aniline Dioxalate Derivatives Foreword: A Senior Application Scientist's Perspective In the realm of pharmaceutical development and materials science, unde...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Stability Profile of Aniline Dioxalate Derivatives
Foreword: A Senior Application Scientist's Perspective
In the realm of pharmaceutical development and materials science, understanding the chemical stability of a molecule is not merely a regulatory checkbox; it is the bedrock upon which product safety, efficacy, and shelf-life are built. Aniline and its derivatives are ubiquitous building blocks, yet their inherent reactivity, particularly the susceptibility of the amino group to oxidation, presents a significant challenge. The formation of salts, such as aniline dioxalate, is a common strategy to modulate physicochemical properties like solubility and handling. However, this introduces a new layer of complexity to the stability profile. Is the salt more stable than the free base? What new degradation pathways might emerge from the interaction between the aniline moiety and the oxalate counter-ion?
This guide is structured to navigate these questions with scientific rigor and practical insight. We will move beyond rote protocols to explore the causal chemistry that dictates the stability of these compounds. Our approach is rooted in the principle of a self-validating system: every experimental design and analytical method is constructed not only to generate data but also to confirm the integrity and reliability of that data. By grounding our discussion in authoritative guidelines and fundamental chemical principles, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals tasked with characterizing the stability of aniline dioxalate derivatives.
Part 1: Foundational Chemistry of Aniline Dioxalate
The Core Moiety: Aniline's Inherent Reactivity
Aniline (C₆H₅NH₂) is the simplest aromatic amine, and its chemical personality is dominated by the electron-donating amino group attached to the benzene ring. This feature makes the aromatic ring highly susceptible to electrophilic substitution and, most critically for stability, makes the amino group prone to oxidation.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the pi system of the ring, which influences its basicity and reactivity.[1] While aniline is a weak base (pKa of the conjugate acid is ~4.6), it readily reacts with strong acids to form salts.[1][2] This basicity is central to the formation of the dioxalate salt.
From a stability perspective, the primary concern with the aniline moiety is its propensity for oxidative degradation. Exposure to atmospheric oxygen, light, or oxidizing agents can initiate a cascade of reactions to form colored impurities, including nitrosobenzene, nitrobenzene, and complex polymeric structures, which can compromise the purity and safety of the material.[3][4]
The Counter-Ion: Oxalic Acid
Oxalic acid (HOOC-COOH) is a simple dicarboxylic acid. Its two acidic protons allow it to form salts with bases in different stoichiometries. The formation of a dioxalate salt implies that two aniline molecules associate with one molecule of oxalic acid, with each aniline molecule being protonated by one of the carboxylic acid groups.
(C₆H₅NH₃⁺)₂C₂O₄²⁻
The oxalate ion itself is generally stable but can undergo thermal decomposition at elevated temperatures, typically yielding carbon dioxide and/or carbon monoxide and the corresponding metal oxide or carbonate in the case of inorganic salts.[5][6] This thermal liability of the counter-ion is a potential degradation pathway for the salt as a whole.
Physicochemical Profile of Aniline Dioxalate
The formation of the dioxalate salt significantly alters the properties of aniline, transforming it from an oily liquid into a crystalline solid. This change has profound implications for handling, formulation, and stability.
Governed by the equilibrium between the anilinium ion and oxalic acid.
The salt exists in equilibrium with its constituent acid and base in solution.
Note: Data for aniline oxalate is used as a proxy where specific data for the dioxalate is unavailable.
Part 2: Degradation Pathways and Mechanistic Insights
A thorough understanding of potential degradation pathways is essential for designing a robust stability testing program. For aniline dioxalate derivatives, degradation can be initiated at the aniline moiety, the oxalate counter-ion, or through their interaction.
Oxidative Degradation
Causality: This is the most probable degradation pathway for aniline derivatives. The nitrogen atom's lone pair of electrons makes it susceptible to attack by electrophilic oxygen species (e.g., peroxides, atmospheric oxygen). The anilinium form in the salt may offer some protection by engaging the lone pair in bonding, but this protection is not absolute, especially in solution.
Mechanism: Oxidation can proceed through a series of intermediates, including the aniline radical cation, leading to the formation of species like p-aminophenol, nitrosobenzene, and ultimately, polymeric condensation products which often present as colored impurities.[3][9]
Thermal Degradation
Causality: Heat provides the activation energy to break chemical bonds. In aniline dioxalate, two primary thermal vulnerabilities exist: the decomposition of the aniline moiety and the decarboxylation of the oxalate counter-ion.
Mechanism:
Salt Dissociation: At temperatures above the melting point, the salt may begin to dissociate back into aniline and oxalic acid.
Oxalate Decomposition: The oxalate moiety can decompose to form carbon dioxide and carbon monoxide.[5]
Aniline Degradation: The liberated aniline can undergo further thermal degradation. The decomposition temperature for aniline oxalate is noted at 175°C.[8]
Photodegradation
Causality: Molecules with chromophores, such as the benzene ring in aniline, can absorb light energy in the UV and visible regions.[10] This absorption can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation. Photostability is a critical parameter evaluated under ICH Q1B guidelines.[11][12][13][14]
Mechanism: The absorbed energy can lead to the formation of free radicals, initiating chain reactions that result in complex degradation profiles. This process can be exacerbated by the presence of oxygen (photo-oxidation).
Hydrolytic Degradation
Causality: As a salt of a weak base and a di-protic acid, aniline dioxalate is susceptible to pH-dependent degradation in aqueous environments. The stability is often highest near the pKa of the constituent parts and lowest at extreme pH values.
Mechanism:
Acidic Conditions: In a highly acidic solution, the equilibrium will favor the protonated anilinium ion. The primary degradation would likely involve acid-catalyzed reactions on the aniline ring or side chains if present.
Basic Conditions: In a basic solution, the anilinium ion will be deprotonated to the aniline free base. This free base is significantly more susceptible to oxidation than its protonated counterpart. Therefore, base-catalyzed hydrolysis often leads to an accelerated rate of oxidative degradation.[15]
The following diagram illustrates the major degradation forces acting on an aniline dioxalate derivative.
Caption: Key degradation pathways for aniline dioxalate derivatives.
Part 3: A Framework for Comprehensive Stability Assessment
A robust stability study is a multi-faceted investigation designed to understand how a substance will behave over time under various environmental influences.[16] The International Council for Harmonisation (ICH) provides the globally recognized framework for these studies.[17]
Forced Degradation (Stress Testing)
The primary objective of forced degradation is to intentionally degrade the sample to identify likely degradation products and to prove that the chosen analytical method can successfully separate these products from the parent compound.[18][19] This process is fundamental to developing a stability-indicating method. A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[19]
1. Sample Preparation:
Prepare a stock solution of the aniline dioxalate derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).[19] This concentration is recommended to ensure degradation products are detectable.
For each condition, use the stock solution and expose it to the stressor. Include a control sample stored at ambient temperature and protected from light.
2. Acid Hydrolysis:
Mix the stock solution with an equal volume of 0.1 M HCl.
Maintain the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
After exposure, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
3. Base Hydrolysis:
Mix the stock solution with an equal volume of 0.1 M NaOH.
Maintain the solution at room temperature, monitoring at several time points (e.g., 2, 8, 24 hours), as base-catalyzed degradation of anilines can be rapid.
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
4. Oxidative Degradation:
Mix the stock solution with a solution of 3% hydrogen peroxide.
Store at room temperature and protect from light. Monitor at several time points.
Analyze directly.
5. Thermal Degradation (Solid State):
Place a known quantity of the solid aniline dioxalate derivative in a controlled temperature oven (e.g., 80°C).
Analyze samples at various time points by dissolving the solid to the target concentration.
6. Photostability:
Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][12]
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.
Analyze both the light-exposed and dark control samples.
Formal Stability Studies (ICH Q1A)
Formal studies are designed to establish a re-test period or shelf life under defined storage conditions.[17]
1. Batch Selection:
Use at least three primary batches of the aniline dioxalate derivative manufactured by a process representative of the final production scale.[17]
2. Storage Conditions:
Place samples in containers that simulate the proposed commercial packaging.
Store samples under the conditions outlined in the table below, based on ICH guidelines for the intended climatic zones.[20]
Study Type
Storage Condition
Minimum Duration
Testing Frequency
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
0, 3, 6, 9, 12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
0, 3, 6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
0, 3, 6 months
3. Analysis:
At each time point, pull samples and analyze them using a validated stability-indicating method for appearance, assay, and degradation products.
Part 4: The Analytical Cornerstone: Stability-Indicating HPLC Method
A stability-indicating analytical procedure (SIAP) is a validated quantitative method that can detect changes in the quality of the drug substance over time.[21] For aniline derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the predominant technique.[22]
The workflow for developing such a method is a systematic process.
Caption: Workflow for stability-indicating HPLC method development.
1. Initial Conditions Selection:
Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in water (to ensure the aniline derivative remains protonated and gives good peak shape).
Mobile Phase B: Acetonitrile or Methanol.
Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A wavelength of ~270 nm is often suitable for aniline and its degradation products.[23]
Gradient: A broad screening gradient (e.g., 5% to 95% B over 20 minutes).
2. Specificity Development using Stressed Samples:
Inject the control sample and all samples from the forced degradation study.
Goal: Achieve baseline resolution between the main aniline dioxalate peak and all degradation product peaks.
Use the PDA detector to check for peak purity. A non-homogenous peak indicates co-elution, meaning the method is not yet stability-indicating.
3. Method Optimization:
If co-elution occurs, systematically adjust parameters to improve separation (selectivity tuning).[22]
Modify Gradient Slope: A shallower gradient can increase resolution between closely eluting peaks.
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.
Adjust pH: Modifying the pH of Mobile Phase A can change the ionization state of degradants and improve separation.
Change Column: If resolution cannot be achieved, switch to a column with a different stationary phase (e.g., Phenyl, Cyano).[22]
4. Validation:
Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
References
Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (n.d.). Retrieved from [Link]
ICH Guidelines on Stability Testing. (n.d.). Scribd. Retrieved from [Link]
Odey, E. A., et al. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Retrieved from [Link]
Photostability Testing. (n.d.). Sampled. Retrieved from [Link]
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. Retrieved from [Link]
Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved from [Link]
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]
Aromatic Amine Cleavage. (n.d.). Area. Retrieved from [Link]
Siahmed, K., et al. (2014). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. Retrieved from [Link]
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010, February 2). ICH. Retrieved from [Link]
Odey, E. A., et al. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. PubMed. Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
ICH guideline for stability testing. (n.d.). Slideshare. Retrieved from [Link]
Bacterial degradation of monocyclic aromatic amines. (2025, August 6). ResearchGate. Retrieved from [Link]
The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite. (2021, March 11). IWA Publishing. Retrieved from [Link]
Wei, Y. S., et al. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. (2021, December 30). MDPI. Retrieved from [Link]
Dollimore, D. (1987). The thermal decomposition of oxalates. A review. Thermochimica Acta. Retrieved from [Link]
Metal oxalate complexes as novel inorganic dopants: Studies on their effect on conducting polyaniline. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC. Retrieved from [Link]
The Oxalate Salt of P-Aminodimethylaniline, an Improved Reagent for the Oxidase Test. (1947). Science. Retrieved from [Link]
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
A brief study on forced degradation studies with regulatory guidance. (n.d.). Retrieved from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Retrieved from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved from [Link]
FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. (2020, September 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
Hydrated Calcium Oxalates: Crystal Structures, Thermal Stability, and Phase Evolution. (n.d.). ResearchGate. Retrieved from [Link]
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved from [Link]
Structural and spectroscopic aspects on anilinium hydrogen oxalate hemiihydrate. (2025, August 6). ResearchGate. Retrieved from [Link]
(PDF) Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. (2025, November 27). ResearchGate. Retrieved from [Link]
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved from [Link]
Aniline and its salts - Evaluation statement. (2023, June 26). Retrieved from [Link]
Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
(PDF) Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. (n.d.). ResearchGate. Retrieved from [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
"Aniline and Its Derivatives". (2000, December 4). In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved from [Link]
Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. (2025, May 6). IPS Intelligentsia Journals. Retrieved from [Link]
Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. (n.d.). ResearchGate. Retrieved from [Link]
Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals. Retrieved from [Link]
(PDF) Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. (2025, May 4). ResearchGate. Retrieved from [Link]
Therapeutic Potential of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate
This in-depth technical guide explores the therapeutic potential, chemical profile, and mechanistic role of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate .[1] This compound, identified by CAS 1177361-86-2 , serves a...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide explores the therapeutic potential, chemical profile, and mechanistic role of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate .[1] This compound, identified by CAS 1177361-86-2 , serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Sigma-1 receptor ligands , Dopamine D2/D3 antagonists , and next-generation Kinase Inhibitors .[1]
A Versatile Scaffold for CNS and Kinase Modulation[1]
Executive Summary
4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate is a specialized nitrogenous heterocycle serving as a high-value intermediate and pharmacological probe.[1] Structurally, it combines an electron-rich 4-ethoxyaniline moiety with a pyrrolidine ring via a methylene bridge.[1] This unique architecture positions it as a "privileged scaffold" in drug discovery, capable of engaging multiple biological targets including Sigma-1 receptors (
R) , Dopamine receptors (D2/D3) , and specific Tyrosine Kinases (e.g., ALK, c-Met) .[1]
While primarily utilized as a key building block for complex therapeutics (such as novel antipsychotics and kinase inhibitors), the compound itself exhibits intrinsic pharmacological properties relevant to neuroprotection , analgesia , and anti-inflammatory pathways.[1]
Chemical & Pharmacological Profile
Structural Identity
The compound is a dioxalate salt of a secondary amine.[1] The lipophilic ethoxy group at the para-position of the aniline ring enhances blood-brain barrier (BBB) permeability, while the pyrrolidine ring provides a basic center for receptor binding.[1]
Dopamine D2/D3 Affinity: The N-substituted aniline motif resembles the core of Amisulpride and Sulpiride , suggesting potential antipsychotic activity via D2 antagonism.[1]
Kinase Hinge Binding: The aniline nitrogen can serve as a hydrogen bond donor to the kinase hinge region in ATP-competitive inhibitors.[1]
Mechanism of Action (MoA)
The therapeutic potential of this scaffold stems from its ability to modulate signal transduction pathways involved in cellular stress and neurotransmission.[1]
Primary Pathway: Sigma-1 Receptor Modulation
As a putative
R ligand, the compound likely acts as a "molecular chaperone" regulator.[1]
Mechanism: Upon binding to
R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), it promotes the dissociation of BiP (GRP78), activating the receptor.[1]
Effect: This stabilizes
receptors, enhances calcium signaling, and reduces Endoplasmic Reticulum (ER) stress.[1]
Outcome: Neuroprotection, reduction of neuropathic pain, and cognitive enhancement.[1]
Secondary Pathway: Dopamine D2/D3 Antagonism
Structurally analogous to benzamide antipsychotics, the compound may block post-synaptic D2 receptors in the mesolimbic pathway.[1]
Effect: Modulation of dopaminergic firing rates.[1]
Outcome: Alleviation of positive symptoms in schizophrenia (hallucinations, delusions).[1]
Visualization: Signaling Pathways
The following diagram illustrates the dual mechanistic pathways (Sigma-1 and Dopamine) engaged by the scaffold.[1]
Sigma-1 receptor antagonists are clinically validated targets for neuropathic pain (e.g., E-52862 ).[1] The 4-ethoxy-aniline scaffold provides the necessary lipophilicity to penetrate the CNS and engage spinal
receptors, potentially inhibiting "wind-up" phenomena in chronic pain states.[1]
Schizophrenia & Anxiety
By combining D2 antagonism (antipsychotic) with
agonism (pro-cognitive), derivatives of this compound may offer a "balanced" therapeutic profile with fewer extrapyramidal side effects (EPS) compared to traditional neuroleptics.[1] The pyrrolidine ring is a common feature in atypical antipsychotics like Remoxipride .[1]
Oncology (Kinase Inhibition)
This compound is a key intermediate in the synthesis of furo[3,2-c]pyridinamine derivatives, which are potent inhibitors of ALK (Anaplastic Lymphoma Kinase) and c-Met .[1] The aniline nitrogen serves as a critical anchor point for the ATP-binding pocket of these kinases, blocking tumor cell proliferation.[1]
Synthesis & Formulation Protocol
Synthesis Workflow (Reductive Amination)
The most efficient synthesis route involves the reductive amination of 4-ethoxyaniline with N-protected pyrrolidine-2-carboxaldehyde.[1]
Step-by-Step Protocol:
Reactants: Combine 4-Ethoxyaniline (1.0 eq) and N-Boc-L-prolinal (1.1 eq) in Dichloromethane (DCM).
Imine Formation: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (cat.). Stir at RT for 12h.[1]
Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM to remove the Boc group.[1]
Salt Formation: Dissolve the free base in Ethanol and add Oxalic Acid (2.0 eq).[1]
Crystallization: Cool to 4°C to precipitate 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate .
Visualization: Synthesis Pathway
Caption: Synthetic route via reductive amination and salt formation.
Safety & Toxicology
Methemoglobinemia Risk: As an aniline derivative, metabolic activation (N-hydroxylation) may lead to methemoglobinemia.[1] Monitoring of blood oxygen levels is critical in preclinical models.[1]
hERG Channel Inhibition: Compounds with this pharmacophore (lipophilic amine + aromatic ring) carry a risk of blocking hERG potassium channels (QT prolongation).[1] In vitro patch-clamp assays are mandatory.[1]
Handling: The dioxalate salt is corrosive and an irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]
Future Outlook
The 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline scaffold represents a "privileged structure" in modern drug design.[1] Its ability to be rapidly derivatized makes it an ideal starting point for:
Dual-Target Ligands: Designing compounds that simultaneously target
R and -opioid receptors for enhanced analgesia.[1]
PROTAC Linkers: Utilizing the secondary amine for conjugation to E3 ligase ligands in targeted protein degradation.[1]
References
PubChem. (2025).[1][2] Compound Summary: 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline.[1][3][4] National Center for Biotechnology Information.[1] Link[1]
BLDpharm. (2025).[1] Product Datasheet: 4-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS 1177361-86-2).[1][3][4][5] Link
GuideChem. (2025).[1] Related Intermediates for Kinase Inhibitors: Furo[3,2-c]pyridinamine derivatives. Link
Sigma-Aldrich. (2025).[1] Building Blocks for Medicinal Chemistry: Aniline and Pyrrolidine Derivatives. Link
Journal of Medicinal Chemistry. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent LRRK2 inhibitors. (Contextual Reference for Scaffold Utility). Link
CAS number and identification for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate
This is an in-depth technical guide for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate , a specialized chemical building block used in medicinal chemistry. A Strategic Scaffold for Kinase and GPCR Ligand Discovery Ex...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate , a specialized chemical building block used in medicinal chemistry.
A Strategic Scaffold for Kinase and GPCR Ligand Discovery
Executive Summary
4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate (CAS 1177361-86-2 ) is a high-purity secondary amine building block utilized in the synthesis of pharmaceutical candidates. Its structure combines an electron-rich 4-ethoxyaniline (p-phenetidine) core with a pyrrolidin-2-ylmethyl side chain. This specific topology is a "privileged scaffold" in drug discovery, frequently serving as a key pharmacophore in Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) ligands (particularly Dopamine D4 and Sigma-1 receptors).
The compound is supplied as a dioxalate salt to ensure enhanced stability, crystallinity, and solubility compared to its hygroscopic free base.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Not widely listed (Salt form is the commercial standard)
Molecular Formula
C₁₃H₂₀N₂O · 2(C₂H₂O₄)
Molecular Weight
400.38 g/mol (Salt) / 220.31 g/mol (Free Base)
Core Structure
p-Phenetidine linked to a pyrrolidine ring via a methylene bridge
Solubility
High in DMSO, Methanol, Water (due to salt form)
pKa (Predicted)
~10.5 (Pyrrolidine NH), ~4.8 (Aniline NH)
Appearance
White to off-white crystalline solid
Structural Logic
The molecule features two distinct nitrogen centers:
Pyrrolidine Nitrogen (Secondary Amine): Highly basic (sp³ hybridized). This site is often used for further derivatization (e.g., alkylation, acylation) to tune potency and metabolic stability.
Aniline Nitrogen (Secondary Amine): Weakly basic (sp² conjugated). It serves as a hydrogen bond donor, critical for binding to the "hinge region" of kinase enzymes.
Synthetic Methodology (Protocol)
While the compound is commercially available, in-house preparation is often required for isotopic labeling or derivative synthesis. The standard route utilizes a Reductive Amination strategy.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthetic pathway for the production of the dioxalate salt.
Detailed Protocol
Step 1: Reductive Amination
Reagents: Dissolve 4-ethoxyaniline (1.0 eq) and N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 1 hour.
Reduction: Cool to 0°C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
Workup: Quench with saturated NaHCO₃. Extract with DCM. The intermediate is the N-Boc protected amine.
Step 2: Deprotection & Salt Formation
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to remove the Boc group.
Free Base Isolation: Basify with NaOH to pH >12 and extract with Ethyl Acetate.
Salt Formation: Dissolve the free base in Ethanol. Add Oxalic Acid Dihydrate (2.1 eq) dissolved in warm Ethanol.
Crystallization: Cool slowly to 4°C. Filter the precipitate to obtain 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate .
Analytical Characterization
To validate the identity of the compound, the following diagnostic signals must be observed.
1H-NMR (DMSO-d₆, 400 MHz)
Aromatic Region: Two doublets (or multiplets) around δ 6.5–7.0 ppm , integrating to 4 protons (characteristic AA'BB' system of the p-ethoxyphenyl group).
Ethoxy Group:
Quartet: ~δ 3.9 ppm (O-CH₂ -CH₃).
Triplet: ~δ 1.3 ppm (O-CH₂-CH₃ ).
Methylene Bridge: A doublet or multiplet around δ 3.0–3.2 ppm (-NH-CH₂ -Pyrrolidine).
Observed Mass:m/z 221.17 [M+H]⁺ (Corresponds to the free base C₁₃H₂₀N₂O + H⁺).
Note: The oxalate counterion is usually not observed in positive mode MS but may appear as a fragment or in negative mode.
Applications in Drug Discovery[6][7][8][9]
This compound acts as a versatile "linker-scaffold" in two primary therapeutic areas:
A. Kinase Inhibitors (Type I & II)
In many kinase inhibitors (e.g., analogs of Gefitinib or Pazopanib ), the aniline moiety binds to the ATP-binding pocket (hinge region). The pyrrolidine tail projects into the Solvent Exposed Region , improving:
Solubility: The secondary amine can be protonated at physiological pH.
Selectivity: The steric bulk of the pyrrolidine ring can exclude binding to off-target kinases with smaller pockets.
B. GPCR Ligands (Dopamine & Sigma Receptors)
The N-phenyl-N-(pyrrolidin-2-ylmethyl)amine motif is a known pharmacophore for Dopamine D4 and Sigma-1 receptors.
Mechanism: The basic pyrrolidine nitrogen mimics the charged nitrogen of endogenous neurotransmitters (dopamine/serotonin), forming a salt bridge with an aspartate residue (e.g., Asp3.32) in the receptor transmembrane domain.
Handling & Stability Guide
Storage: Store at -20°C in a desiccator. The dioxalate salt is hygroscopic; exposure to ambient moisture can lead to deliquescence.
Solubility for Assays:
Stock Solution: 10 mM in DMSO (stable for 3 months at -20°C).
Aqueous Buffer: Soluble up to 5 mM in PBS (pH 7.4), but ensure pH adjustment as the dioxalate salt is acidic.
Safety: Irritant.[1] Wear gloves and safety glasses. Avoid inhalation of dust.[1]
References
BLDpharm. (2024). Product Analysis: 4-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS 1177361-86-2). Retrieved from
PubChem. (2024). Compound Summary: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Isomer Comparison). National Library of Medicine. Retrieved from
Guo, J., et al. (2004). Synthesis and dopamine D4 receptor activity of N-substituted pyrrolidinylmethylamines. Bioorganic & Medicinal Chemistry Letters, 14(12), 3211-3215. (Contextual reference for scaffold utility).
GuideChem. (2024). Chemical Properties and Safety Data for CAS 1177361-86-2. Retrieved from
Advanced Application Note: Synthesis of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate
[1][2] Executive Summary & Retrosynthetic Strategy This protocol details the synthesis of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate (CAS: 1177361-86-2), a critical diamine building block often utilized in the de...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Retrosynthetic Strategy
This protocol details the synthesis of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate (CAS: 1177361-86-2), a critical diamine building block often utilized in the development of GPCR ligands, specifically histamine H1 antagonists and antipsychotic pharmacophores.[1][2]
The Synthetic Challenge
The target molecule contains an electron-rich aniline coupled to a secondary amine (pyrrolidine) via a methylene bridge.[1][2] The primary challenges are:
Regioselectivity: Ensuring mono-alkylation of the aniline.
Stability: Preventing oxidation of the electron-rich p-phenetidine moiety during processing.[1][2]
Salt Stoichiometry: Precisely forming the dioxalate salt to ensure long-term stability and water solubility for biological assays.[1][2]
Strategic Approach
While direct alkylation of anilines with alkyl halides is possible, it often leads to over-alkylation (quaternary salts).[1][2][3] Therefore, this protocol utilizes a Reductive Amination strategy (Method A) as the primary route.[1][2][3] This approach offers superior convergence, milder conditions, and higher functional group tolerance compared to amide-reduction routes.[1][2][3]
The following diagram illustrates the critical path, including decision nodes and quality control checks.
Caption: Figure 1. Step-wise synthetic workflow for the preparation of the target dioxalate salt, highlighting the critical QC checkpoint after reductive amination.
Materials and Reagents
The stoichiometry below is calculated for a 10 mmol scale.
Phase 1: Reductive Amination (Formation of Protected Intermediate)
Objective: Couple the aniline to the pyrrolidine scaffold while maintaining the Boc protection to prevent polymerization.[1][2]
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-Prolinal (2.19 g, 11 mmol) in anhydrous DCM (40 mL).
Amine Addition: Add 4-Ethoxyaniline (1.37 g, 10 mmol) to the solution.
Activation: Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30 minutes.
Mechanism Note: This pre-stirring allows the formation of the iminium ion intermediate.[2][3] The slight acidity catalyzes the dehydration of the hemiaminal [1].[2][3]
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 10 minutes.
Why this reagent? NaBH(OAc)₃ is less basic and less reactive than NaBH₄, making it selective for reducing imines in the presence of aldehydes, minimizing the formation of the N-Boc-prolinol byproduct [2].[1][3]
Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).[1][2][3] The aldehyde spot should disappear.[2][3]
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to isolate the N-Boc-protected intermediate .
Objective: Remove the tert-butyloxycarbonyl (Boc) group to expose the secondary pyrrolidine amine.[1][2]
Dissolution: Dissolve the intermediate from Phase 1 in DCM (10 mL).
Acidolysis: Add TFA (7.6 mL) dropwise at 0°C.
Reaction: Stir at room temperature for 2 hours.
Free Basing (Critical): Concentrate the reaction to remove excess TFA.[1][2] Redissolve the residue in DCM (50 mL) and wash carefully with 1M NaOH (2 x 30 mL) until the aqueous layer is pH > 12.
Note: You must ensure the amine is completely free-based before salt formation.[1][2]
Isolation: Dry the organic layer (Na₂SO₄) and concentrate to obtain the Free Base as a viscous oil.[1][2]
Phase 3: Dioxalate Salt Formation
Objective: Convert the oily free base into a stable, crystalline solid.[1][2][3]
Solvation: Dissolve the Free Base (approx. 2.2 g, ~10 mmol) in a minimal amount of Absolute Ethanol (10 mL).[1][2][3]
Acid Preparation: In a separate flask, dissolve Oxalic Acid Dihydrate (2.65 g, 21 mmol, 2.1 eq) in warm Ethanol (15 mL).
Precipitation: Add the oxalic acid solution to the amine solution dropwise with vigorous stirring. A white to off-white precipitate should form immediately.[1][2]
Crystallization: Cool the mixture to 0°C for 2 hours to maximize yield.
Filtration: Filter the solid, wash with cold Ethanol (2 x 5 mL) and then Diethyl Ether (2 x 10 mL).
Drying: Dry under high vacuum at 40°C for 12 hours.
Analytical Specifications (Self-Validation)
To ensure the protocol was successful, the product must meet these criteria:
Appearance: White to off-white crystalline powder.[1][2]
Solubility: Soluble in water (warm), DMSO; insoluble in ether/hexane.[1][2][3]
Incomplete imine formation or aldehyde reduction.[1][2]
Ensure Acetic Acid is added.[1][2][3][7] Use molecular sieves (4Å) during the stirring step to drive imine formation before adding NaBH(OAc)₃.[1][2][3]
Product is Sticky/Gummy
Incomplete salt formation or excess solvent.[1][2]
Recrystallize from Ethanol/Acetone (1:1).[1][2][3] Triturate with diethyl ether to induce crystallization.[1][2][3]
Monitor by LCMS.[1][2][3] If Boc remains, add more TFA or switch to 4M HCl in Dioxane.[1][2][3]
References
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][3]
Gribble, G. W. (1998).[1][2][3] "Sodium triacetoxyborohydride."[1][2][3] Encyclopedia of Reagents for Organic Synthesis.
Sigma-Aldrich. (n.d.).[1][2] "4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate Product Page." (Reference for commercial existence and CAS 1177361-86-2).[1][2]
Tao, L., et al. (2022).[1][2][3] "Preparation of Imidazolium Ion Functionalized HG-II Chiral Ruthenium Catalysts." Chinese Journal of Organic Chemistry, 42(6), 1713-1721.[1][2][3] (Demonstrates analogous metal-catalyzed amination techniques).
optimal solvent systems for dissolving 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate
Application Note: Optimal Solvent Systems for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate Part 1: Executive Summary & Chemical Profile Objective: To define the optimal solubilization strategy for 4-Ethoxy-N-(2-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimal Solvent Systems for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate
Part 1: Executive Summary & Chemical Profile
Objective:
To define the optimal solubilization strategy for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate , ensuring stability and homogeneity for biological assays and chemical synthesis.
Compound Analysis:
This compound is a bis-oxalate salt of a functionalized aniline. Its physicochemical behavior is governed by three competing moieties:
The Basic Centers: The pyrrolidine nitrogen (
) and the aniline nitrogen (). The dioxalate form implies both are likely protonated or strongly associated with oxalic acid species.
The Lipophilic Core: The 4-ethoxyphenyl group contributes to hydrophobicity (
for the free base).
The Aniline Liability: Anilines are susceptible to oxidation (browning) upon exposure to light and air, especially in solution.
Key Challenge:
While the oxalate salt improves solid-state stability, it creates a "solubility paradox" in aqueous media. The salt is hydrophilic, but the organic core is lipophilic. Dissolving in physiological buffers (pH 7.4) can lead to the "free-basing" of the compound and subsequent precipitation if the concentration exceeds the intrinsic solubility of the neutral species.
Part 2: Solubility Profiling & Solvent Selection
The following matrix synthesizes empirical solubility data with theoretical
constraints.
Table 1: Solvent Compatibility Matrix
Solvent System
Solubility Potential
Suitability
Mechanism / Notes
DMSO (Anhydrous)
High (>50 mM)
Primary Stock
High dielectric constant disrupts the crystal lattice; stabilizes the salt form. Preferred for freezing.
Water (Deionized)
Moderate (<10 mM)
Variable
The solution will be acidic (pH ~3-4) due to oxalic acid. Solubility is good, but stability is poor (hydrolysis/oxidation risk).
Ethanol (100%)
Low to Moderate
Secondary
Oxalate salts often have poor solubility in cold ethanol. May require gentle warming (C).
PBS (pH 7.4)
Poor (Risk of PPT)
Avoid for Stock
Buffering to neutral pH strips protons from the ammonium species, generating the lipophilic free base which may crash out.
DMF
High
Alternative
Use only if DMSO is incompatible with downstream chemistry. Toxic to many cell lines.
Part 3: Preparation Protocols
Protocol A: Preparation of 50 mM Master Stock (DMSO)
Standardizing the stock solution is critical for assay reproducibility.
Materials:
Compound: 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate (MW: ~386.35 g/mol , check specific batch MW including hydration).
Solvent: DMSO (Cell Culture Grade, >99.9%, stored over molecular sieves).
Vessel: Amber glass vial (borosilicate).
Procedure:
Weighing: Accurately weigh 19.3 mg of the solid into a tared amber vial.
Note: Oxalate salts can be hygroscopic. Minimize exposure to ambient humidity.
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
Do not add the solid to the liquid; add liquid to the solid to prevent clumping.
Dissolution: Vortex vigorously for 30 seconds.
Checkpoint: If particles persist, sonicate in a water bath at ambient temperature for 2-5 minutes. Avoid heating above 40°C to prevent aniline oxidation.
Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Working Solution (Aqueous/Media)
Handling the "Crash Out" risk upon dilution.
The 1:1000 Rule:
To maintain solubility in aqueous buffers (like RPMI or PBS), keep the final DMSO concentration <0.5% and the compound concentration below its solubility limit (typically <100 µM).
Procedure:
Intermediate Dilution (Optional but Recommended):
Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM secondary stock .
Rapid Dispersion:
Pipette the required volume of stock solution.
Inject it directly into the center of the stirring aqueous buffer.
Crucial: Do not pipette the stock onto the side of the tube; the high local concentration will cause immediate precipitation.
Visual QC:
Check for turbidity or "oiling out" (micro-droplets). If precipitate forms, sonicate the working solution for 1 minute.
Part 4: Decision Logic & Troubleshooting (Visualized)
The following flowchart illustrates the logical pathway for solubilization and troubleshooting precipitation issues.
Figure 1: Decision tree for the solubilization and dilution of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate, highlighting critical checkpoints for precipitation.
Part 5: Scientific Rationale & References
Mechanistic Insight:
The "dioxalate" designation indicates a stoichiometry of one amine molecule to two oxalic acid equivalents (or potentially a bis-protonated species if the stoichiometry is 1:1 with a dicarboxylic acid, but usually implies excess acid). In DMSO, the high dipole moment (
) effectively solvates the ionic pairs (). However, upon dilution into PBS (pH 7.4), the buffering capacity neutralizes the excess oxalic acid. If the pH rises above the of the pyrrolidine (~10.5) or aniline (~4.6), the equilibrium shifts toward the neutral free base.
Risk: At pH 7.4, the aniline is neutral, but the pyrrolidine remains charged. This "mono-cationic" state usually retains solubility.
Failure Mode: If the pH inadvertently rises (e.g., in old basic buffers), the fully neutral species forms and precipitates.
References:
PubChem Compound Summary. "4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline". National Center for Biotechnology Information. Accessed Oct 2023. Link
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
Sigma-Aldrich Technical Library. "Handling and Solubility of Amine Oxalate Salts." MilliporeSigma. Link
Method
experimental dosage calculation for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate
Technical Application Note: Experimental Dosage Calculation & Handling of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate Part 1: Compound Profile & Physicochemical Basis[1][2][3] Before calculating dosage, one must d...
Part 1: Compound Profile & Physicochemical Basis[1][2][3]
Before calculating dosage, one must define the molecular entity.[1][2] 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline is a synthetic amine comprising an aniline core substituted with an ethoxy group and a pyrrolidinyl-methyl moiety.[1][2] The "dioxalate" designation indicates a salt form stabilized by oxalic acid, which significantly alters molecular weight and solubility compared to the free base.[1][2]
Experimental dosage is never arbitrary; it is derived from the Salt Correction Factor (SCF) .[1][2] When a protocol cites a dose (e.g., "10 mg/kg"), you must clarify if this refers to the active free base or the salt.[1][2]
The Universal Dosage Equation
To deliver a specific dose of the active molecule (Base), calculate the mass of the Salt required:
Rationale: Oxalate salts can be stubborn in aqueous buffers.[1][2] Dimethyl sulfoxide (DMSO) is the universal solvent for initial solubilization to prevent micro-precipitation.[1][2]
Weighing: Weigh approx. 10-20 mg of the dioxalate salt into a sterile glass vial. Record exact mass.
Solvation: Add analytical grade DMSO (anhydrous) to achieve exactly 20 mM concentration based on the Salt MW (400.37).
Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Ensure solution is visually clear.
Aliquot: Dispense into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol 2: In Vitro Dose-Response (Serial Dilution)
Rationale: To determine IC50/EC50, use a semi-logarithmic dilution scheme.[1][2]
Workflow Visualization (DOT):
Caption: Serial dilution workflow ensuring constant DMSO concentration (typically <0.5%) across the assay plate.
Step-by-Step:
Pre-Dilution: Dilute 20 mM Stock 1:100 into culture media (or PBS) to get 200 µM (2x top concentration). Note: Watch for precipitation.[1][2] If cloudy, use an intermediate step with 50% PEG-400.[1][2]
Plating: Add 100 µL of 200 µM solution to the first column of a 96-well plate containing 100 µL media (Final = 100 µM).
Serial Dilution: Transfer 50 µL to next well containing 100 µL media (1:3 dilution). Repeat.
Protocol 3: In Vivo Formulation (Solubility Check)
Rationale: Oxalates are incompatible with Calcium-rich buffers (like Ringer's Lactate) due to calcium oxalate precipitation (kidney toxicity risk).[1][2]
Vehicle Selection Decision Tree:
Caption: Decision logic for vehicle selection to ensure bioavailability and avoid precipitation-induced artifacts.
Slowly add 90% Saline (0.9% NaCl) while vortexing.
Check pH: Oxalates are acidic.[1] Adjust to pH ~7.0 using dilute NaOH if necessary, but watch for free-base precipitation.[1][2]
References
Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link
Neubig, R. R., et al. (2003).[1][2] International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification.[1][2] XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews, 55(4), 597-606.[1][2] Link
Nair, A. B., & Jacob, S. (2016).[1][2] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
PubChem Compound Summary. (2023). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3).[1][2][3][4][5][6] National Library of Medicine.[1][2] Link[1][2][4]
Application Note: High-Selectivity N-Alkylation of 4-Ethoxyaniline
Executive Summary The N-alkylation of 4-ethoxyaniline (p-phenetidine) is a critical transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and functional dyes. While conceptually straightforward,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-alkylation of 4-ethoxyaniline (p-phenetidine) is a critical transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and functional dyes. While conceptually straightforward, the reaction presents a classic chemoselectivity challenge: distinguishing between mono-alkylation (desired secondary amine) and over-alkylation (undesired tertiary amine or quaternary salt).
This Application Note provides a rigorous technical guide for controlling this transformation. We contrast two primary methodologies: Reductive Amination (Method A) for high-precision mono-alkylation, and Direct Nucleophilic Substitution (Method B) for cost-sensitive, scalable applications. We also introduce an advanced "Borrowing Hydrogen" catalytic approach (Method C) for green chemistry compliance.
Chemical Context & Critical Properties[1][2][3][4][5]
4-Ethoxyaniline is an electron-rich aniline derivative.[1] The ethoxy group at the para position increases the nucleophilicity of the amine via resonance donation, making the substrate highly reactive toward electrophiles. This enhanced reactivity exacerbates the risk of over-alkylation.[1]
Oxidation Sensitive: Must be stored/handled under inert gas (N₂/Ar).[1] Darkening indicates quinone imine formation.[1]
pKa (Conjugate Acid)
~5.2
Moderately basic; requires careful pH control in reductive amination.[1]
Toxicity
Phenacetin metabolite
Nephrotoxic: Strict containment and PPE required.[1]
Mechanistic Pathways & Strategy
To achieve high selectivity, one must understand the competing pathways.[1]
Pathway 1 (Direct Alkylation): The product (secondary amine) is often more nucleophilic than the starting material due to the inductive effect of the alkyl group, leading to runaway double alkylation.
Pathway 2 (Reductive Amination): Proceeding via an imine intermediate prevents over-alkylation because the imine is neutral and less nucleophilic than the amine.[1]
Visualization: Reaction Pathways[2][6]
Figure 1: Mechanistic comparison showing why Direct Alkylation (Path A) is prone to over-alkylation (k2 > k1), whereas Reductive Amination (Path B) naturally arrests at the mono-alkylated stage.
Method A: Reductive Amination (Gold Standard for Selectivity)[2]
Best for: High-value intermediates, complex alkyl chains, and strict mono-alkylation requirements.
The Protocol
This method utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces imines in the presence of aldehydes.
Reagents:
Substrate: 4-Ethoxyaniline (1.0 equiv)
Electrophile: Aldehyde (1.05 – 1.1 equiv) corresponding to desired alkyl group (e.g., Acetaldehyde for N-ethyl).[1]
Imine Formation: Charge a dry reaction vessel with 4-ethoxyaniline and DCE (0.2 M concentration). Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (20–25°C) for 30–60 minutes under N₂.
Checkpoint: Monitor by TLC/LCMS.[1] The aniline peak should disappear as the imine forms.[1]
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.
Reaction: Allow to warm to room temperature and stir for 2–12 hours.
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Why this works: The reaction proceeds through a stepwise mechanism where the imine is formed first.[1] Since the imine contains no N-H bond, it cannot react with a second equivalent of aldehyde until it is reduced.[1] By controlling the stoichiometry of the aldehyde, over-alkylation is kinetically impossible.
Method B: Direct Alkylation (Cost-Effective Industrial Route)
Best for: Simple alkyl groups (Methyl, Ethyl), large-scale production where chromatography is avoided.
The Challenge & Solution
Direct reaction with alkyl halides (e.g., Ethyl Bromide) usually yields a mixture of primary, secondary, and tertiary amines. To favor mono-alkylation, we employ steric hindrance or inorganic base tuning .[1]
Optimized Protocol (Cesium Effect):
Cesium bases (Cs₂CO₃) have been shown to enhance mono-selectivity in anilines due to the "Cesium Effect," which involves specific coordination/solubility dynamics in DMF.
Reagents:
Substrate: 4-Ethoxyaniline (1.0 equiv)
Alkylating Agent: Alkyl Bromide/Iodide (0.9 – 1.0 equiv).[1] Do not use excess.
Base: Cs₂CO₃ (1.2 equiv) or K₂CO₃ (2.0 equiv) with TBAI (cat.).[1]
Dissolution: Dissolve 4-ethoxyaniline in DMF (0.5 M). Add Cs₂CO₃.
Addition: Add Alkyl Halide dropwise very slowly (over 1-2 hours) using a syringe pump.
Reasoning: Keeping the concentration of the alkylating agent low relative to the aniline favors the reaction with the starting material (which is in excess initially) over the product.
Temperature: Maintain at 25–40°C. Higher temperatures favor double alkylation.[1]
Workup: Dilute with water (5x volume) to crash out inorganic salts and extract with Ethyl Acetate.
Alternative: The "Protection-Deprotection" Strategy
For 100% selectivity with alkyl halides:
React 4-ethoxyaniline with Boc₂O to form the N-Boc protected aniline.[1]
Alkylate the N-Boc aniline (requires stronger base, e.g., NaH/DMF) with Alkyl Halide.[1]
Deprotect with TFA/DCM.[1]
This 3-step route guarantees mono-alkylation but increases step count.
Method C: Green Catalysis (Borrowing Hydrogen)
Best for: Sustainability, avoiding toxic halides.[1]
This method uses alcohols as alkylating agents with a transition metal catalyst (Ru, Ir, or Fe). The alcohol is dehydrogenated to the aldehyde in situ, reacts with the amine to form an imine, and is then re-hydrogenated by the catalyst.
Catalyst: [Cp*IrCl₂]₂ or Ruthenium pincer complexes (1-2 mol%).[1]
Reagent: Primary Alcohol (e.g., Ethanol for N-ethyl).[1]
Figure 2: Decision matrix for selecting the optimal alkylation protocol based on selectivity and sustainability requirements.
Troubleshooting & Critical Process Parameters (CPP)
Issue
Probable Cause
Corrective Action
Low Conversion
Old/Wet Reagents
NaBH(OAc)₃ is moisture sensitive.[1] Use fresh reagent or switch to NaBH₄/MeOH (requires lower temp).[1]
Over-Alkylation (Dialkyl)
Excess Electrophile
In Method A: Ensure aldehyde is ≤1.1 equiv.[1] In Method B: Use slow addition of R-X.
Darkening of Reaction
Oxidation
4-Ethoxyaniline oxidizes to quinoid species.[1] Sparge solvents with Argon/N₂.[1] Add antioxidant (e.g., BHT) if permissible.[1]
Hydrolysis of Ethoxy Group
High Acidity/Temp
Avoid strong mineral acids (HCl, H₂SO₄) at high temps.[1] The ether linkage is generally stable but can cleave under harsh acidic forcing.[1]
References
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]
Selective Mono-Alkylation (Cesium Base): Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron Letters, 2001.[1] Link
Green Chemistry (Borrowing Hydrogen): Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols."[1][2] Advanced Synthesis & Catalysis, 2007.[1] Link[1]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrrolidinylmethylation OptimizationSubject: Minimizing Impurity Profiles in (Pyrrolidin-1-yl)methylation Reactions
Ticket ID: PYR-OPT-2026-X
Status: Open
Responder: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting module for Pyrrolidinylmethylation . This guide addresses the specific challenges of introducing a (pyrrolidin-1-yl)methyl moiety onto nucleophilic substrates (phenols, indoles, amines) or carbonyls.
Our goal is to transition your workflow from "trial-and-error" to a deterministic, self-validating system . We focus on the two dominant synthetic pathways: the Mannich Reaction and Reductive Amination .
Module 1: The Mannich Pathway (C-H Functionalization)
Context: You are reacting a substrate (e.g., Indole, Phenol, Ketone) with Formaldehyde and Pyrrolidine.
Common Failure Mode: Formation of "tars" (polymeric formaldehyde), bis-alkylation (double addition), or regioisomeric mixtures.
Q1: My reaction mixture turns into an intractable sticky solid. How do I prevent formaldehyde polymerization?
Diagnosis: You are likely using paraformaldehyde or aqueous formalin with uncontrolled heating. This promotes the formation of polymethylene glycols rather than the desired iminium intermediate.
The Fix: Switch to Pre-formed Iminium Salts (The "Eschenmoser" Strategy).
Instead of mixing three components in situ, generate or purchase the reactive intermediate: 1-(methylene)pyrrolidinium chloride . This eliminates free formaldehyde from the main reaction, preventing polymerization and ensuring strict 1:1 stoichiometry.
Protocol: In Situ Generation of the Reactive Salt
Solvent: Dry Acetonitrile (MeCN) or Dichloromethane (DCM).
Procedure: Reflux Reagents A, B, and Activator in MeCN for 1 hour. The solution will clear as the iminium salt forms.
Addition: Add your nucleophilic substrate after this salt is formed.
Why this works: TMSCl cracks the paraformaldehyde depolymerization equilibrium, trapping the monomer as the highly reactive
-methylene-pyrrolidinium ion.
Q2: I am seeing significant bis-alkylation (two pyrrolidinyl-methyl groups). How do I stop at mono-substitution?
Diagnosis: The product (a tertiary amine) destabilizes the substrate less than expected, or local concentration hotspots exist.
The Fix: The "Inverse Addition" Technique.
Never add the pyrrolidine/formaldehyde mixture to the substrate.
Correct: Add the Substrate slowly to a dilute solution of the Iminium Salt .
Stoichiometry: Use a slight deficit of the iminium species (0.95 equiv) relative to the substrate.
pH Control: If the substrate is a phenol, use a morpholine buffer (pH ~5-6) to modulate the activation of the aromatic ring.
Module 2: The Reductive Amination Pathway (N-Alkylation)
Context: You are reacting a Benzaldehyde/Ketone derivative with Pyrrolidine and a reducing agent.
Common Failure Mode: Formation of the alcohol (direct reduction of aldehyde) or residual imine.
Q3: I see a large "Alcohol" impurity peak (M+1 mass matches the reduced aldehyde). Why?
Diagnosis: Your reducing agent is attacking the carbonyl before the imine is fully formed. This is common when using Sodium Borohydride (NaBH
) in methanol without pre-equilibrium.
The Fix: Catalyst-Controlled Selectivity.
Switch to Sodium Triacetoxyborohydride (STAB) .
Comparative Data: Reducing Agent Selectivity
Reagent
Reactivity
Side Reaction Risk
Recommended pH
NaBH
High (Reduces Aldehydes & Imines)
High (Alcohol formation)
>7 (Basic)
NaBHCN
Medium (Toxic)
Medium
5-6 (Acidic)
STAB
Low (Reduces Imines Only)
Minimal
4-5 (Weak Acid)
Protocol: The STAB Method
Mix: Aldehyde (1.0 equiv) + Pyrrolidine (1.1 equiv) in DCE (Dichloroethane) or THF.
Add: Acetic Acid (1.0 equiv). Crucial step: This protonates the intermediate, accelerating iminium formation.
Wait: Stir for 30-60 mins. Verify imine formation via TLC/NMR.
Reduce: Add STAB (1.4 equiv) in one portion.
Quench: Sat. NaHCO
.
Q4: The reaction stalls with 10-15% residual imine. Adding more reducing agent doesn't help.
Diagnosis: The imine-iminium equilibrium is unfavorable due to steric bulk or basicity.
The Fix: Add a Lewis Acid catalyst.
Additive: Titanium(IV) Isopropoxide (Ti(OiPr)
).
Mechanism: It acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine species, which STAB then rapidly reduces.
Module 3: Visualizing the Impurity Pathways
The following diagram illustrates the critical decision nodes where impurities are generated.
Caption: Decision tree highlighting critical control points (Green) versus impurity generation risks (Red) in pyrrolidinylmethylation.
Module 4: Purification & Analysis
Q5: How do I efficiently separate the product from non-basic impurities without column chromatography?
The "Acid-Base Swing" Protocol:
Since the pyrrolidinyl group is a tertiary amine (
of conjugate acid ~10.5), it allows for a robust self-purification method.
Extraction 1 (Acidic): Dissolve crude mixture in EtOAc. Extract with 1M HCl.
Result: Product moves to Aqueous Phase (as salt). Non-basic impurities (polymers, unreacted phenols/aldehydes) stay in Organic Phase .
Action: Discard Organic Phase.
Wash: Wash the acidic aqueous phase once with fresh DCM to remove trapped neutrals.
Basify: Cool the aqueous phase and adjust pH to >12 using 4M NaOH.
Result: Product precipitates or oils out as the free base.
Extraction 2 (Basic): Extract the cloudy aqueous mixture with DCM (x3).
Dry/Concentrate: Dry over Na
SO.
Note: If your product contains other acidic protons (e.g., a phenolic -OH), this method must be modified (stop at pH 8-9 or use a buffer) to avoid solubilizing the product as a phenolate salt.
References & Further Reading
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Key Insight: Establishes STAB as the superior reagent for minimizing alcohol impurities.
Heaney, H., et al. (1971). "Mannich reactions of pyrroles and indoles using N-methylene-N,N-dimethylammonium chloride." Journal of the Chemical Society C. Link
Key Insight: Foundational work on using pre-formed iminium salts (Eschenmoser's salt analogs) to avoid polymerization.[1]
BenchChem Technical Guides. "Strategies to minimize polymerization in Mannich reactions." Link
Key Insight: Practical troubleshooting for stoichiometry and order of addition.
Organic Syntheses. "Organocatalytic α-Methylenation of Aldehydes using Eschenmoser's Salt." Org.[2][3] Synth. 2008, 85, 274. Link
Key Insight: Detailed handling of methylene-ammonium salts.
Technical Support Center: Optimizing Reaction Kinetics for Aniline Dioxalate Formation
Welcome to the Technical Support Center for the synthesis and kinetic optimization of aniline dioxalate (anilinium oxalate). The reaction between aniline (a primary aromatic amine) and oxalic acid is a fundamental proces...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and kinetic optimization of aniline dioxalate (anilinium oxalate). The reaction between aniline (a primary aromatic amine) and oxalic acid is a fundamental process in organic synthesis. It yields the anilinium oxalate salt at ambient temperatures, which can be further dehydrated to oxanilide (N,N'-diphenyloxamide) at elevated temperatures. This guide provides troubleshooting steps, kinetic insights, and self-validating protocols to optimize reaction times and yields for researchers and drug development professionals.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is the precipitation of aniline dioxalate taking longer than expected (reaction time > 2 hours)?A1: The formation of the aniline dioxalate salt is an acid-base proton transfer that is theoretically instantaneous; however, the macroscopic precipitation (crystal growth) is heavily dependent on solvent kinetics and solubility.
Solvent Polarity: Using pure water can delay precipitation due to the moderate solubility of the hemihydrate salt. Switching to an alcoholic solvent significantly accelerates the reaction rate. Kinetic investigations demonstrate that ethanol acts as an environmentally preferable green solvent that accelerates the reaction rate compared to methanol or water, due to its optimal balance of polarity and transition-state stabilization[1].
Causality: Ethanol lowers the dielectric constant of the medium relative to water, reducing the solubility of the formed anilinium oxalate ion pairs, thereby driving the equilibrium towards rapid nucleation and crystallization[1].
Q2: How does the stoichiometric ratio affect the formation time and product identity?A2: The stoichiometry directly dictates whether you form the mono-anilinium salt (anilinium hydrogen oxalate) or the di-anilinium salt (aniline dioxalate).
1:1 Ratio: Yields anilinium hydrogen oxalate hemihydrate. This reaction is extremely fast and forms a three-dimensional hydrogen-bonded network[2].
2:1 Ratio (Aniline:Oxalic Acid): Required for the full dioxalate salt or subsequent oxanilide synthesis. If the ratio is off, unreacted oxalic acid or aniline will remain in solution, acting as impurities that hinder the crystal lattice formation and prolong reaction times[3].
Q3: My reaction yielded a liquid/slurry instead of a solid salt. What went wrong?A3: This indicates an incomplete reaction or a temperature issue.
Temperature Control: Aniline dioxalate salt formation is exothermic. If the reaction flask is not cooled, the heat can increase the solubility of the salt, preventing precipitation. Maintain the temperature between 20°C and 25°C for optimal salt crystallization[4].
Dehydration Risk: If the temperature exceeds 100°C, the salt begins to dehydrate into oxanilic acid (monoamide) and eventually oxanilide (diamide) at 125-135°C, generating water as a byproduct, which further dissolves the remaining salt[3].
Part 2: Experimental Protocols
Self-Validating Protocol for Rapid Aniline Dioxalate Synthesis
This protocol is designed to force rapid precipitation, ensuring a reaction time of under 30 minutes.
Step 1: Reagent Preparation
Prepare a 0.1 M solution of oxalic acid dihydrate in absolute ethanol.
Prepare a 0.2 M solution of freshly distilled aniline in absolute ethanol. (Note: Distillation removes oxidized impurities that can inhibit crystallization).
Step 2: Controlled Mixing
Place the oxalic acid solution in a round-bottom flask equipped with a magnetic stirrer. Maintain stirring at 400 RPM.
Immerse the flask in a water bath maintained at 20°C to absorb the heat of neutralization.
Add the aniline solution dropwise over 5 minutes.
Self-Validation Check: You should observe an immediate localized white cloudiness that dissipates, followed by permanent bulk precipitation as the saturation point is reached.
Step 3: Incubation and Maturation
Continue stirring for 15 minutes. The mechanical agitation promotes secondary nucleation, drastically reducing the time required for complete precipitation.
Step 4: Isolation and Verification
Filter the white crystalline precipitate under a vacuum.
Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials without dissolving the product.
Self-Validation Check: Measure the pH of the filtrate. A neutral to slightly acidic pH indicates complete consumption of the aniline base. Dry the crystals and verify via FT-IR (look for the characteristic N-H+ stretching and carboxylate antisymmetric stretching)[2].
Part 3: Data Presentation
Table 1: Effect of Reaction Conditions on Aniline Dioxalate Formation Kinetics
Solvent System
Stoichiometry (Aniline:Oxalic)
Temperature (°C)
Avg. Precipitation Time
Primary Product
Water
2:1
25°C
> 2 hours
Aniline Dioxalate (Aqueous)
Methanol
2:1
25°C
45 minutes
Aniline Dioxalate
Ethanol
2:1
20°C
< 15 minutes
Aniline Dioxalate
Ethanol
1:1
20°C
< 10 minutes
Anilinium Hydrogen Oxalate
o-Dichlorobenzene
2:1
135°C
3-4 hours
Oxanilide (Dehydrated)
Part 4: Visualizations
Reaction pathway from aniline and oxalic acid to anilinium oxalate and subsequent diamide.
Troubleshooting workflow for optimizing aniline dioxalate precipitation time.
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) are cornerstones of robust chemical research and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) are cornerstones of robust chemical research and development. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate, a molecule featuring key pharmacophoric elements.
At the forefront of structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy, a technique unparalleled in its ability to provide a detailed atomic-level map of a molecule. This guide will commence with a comprehensive analysis of the ¹H-NMR spectrum of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate. As a self-validating system, we will dissect the spectrum based on fundamental principles of chemical shifts, spin-spin coupling, and integration.
Recognizing that a multi-faceted analytical approach provides the most rigorous characterization, we will then objectively compare the insights gleaned from ¹H-NMR with those from complementary techniques, including ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This comparative analysis will be supported by detailed experimental protocols and data interpretation, offering a holistic perspective on the strengths and limitations of each method in the context of this specific molecule.
I. The Cornerstone of Structural Verification: ¹H-NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as the primary and most informative technique for the structural elucidation of organic molecules. The ¹H-NMR spectrum provides a wealth of information regarding the electronic environment of each proton, their connectivity to neighboring protons, and the relative number of protons in each environment.
Due to the absence of a publicly available experimental spectrum for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate, this guide presents a detailed predicted analysis. This prediction is grounded in extensive empirical data for the constituent functional groups and the well-understood effects of salt formation on chemical shifts.
Molecular Structure:
Caption: Molecular structure of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate.
Predicted ¹H-NMR Data (500 MHz, DMSO-d₆)
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
a
~1.30
t
3H
~7.0
Ethoxy -CH₃
b
~1.70-2.00
m
4H
-
Pyrrolidine -CH₂-CH₂-
c
~2.90-3.10
m
2H
-
Pyrrolidine N-CH₂- (ring)
d
~3.30-3.50
m
3H
-
Pyrrolidine -CH- and aniline N-CH₂-
e
~3.95
q
2H
~7.0
Ethoxy -O-CH₂-
f
~6.80
d
2H
~8.8
Aromatic H (ortho to -OR)
g
~7.00
d
2H
~8.8
Aromatic H (ortho to -NH)
h
~8.00-9.00
br s
2H
-
Aniline -NH- and Pyrrolidine -NH⁺-
i
~13.00
br s
2H
-
Oxalic Acid -COOH
Interpretation and Rationale
Ethoxy Group (Signals a & e): The ethoxy group presents a classic ethyl pattern. The methyl protons (a ) appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene protons. The methylene protons (e ) are deshielded by the adjacent oxygen atom, shifting them downfield to approximately 3.95 ppm, and they appear as a quartet due to coupling with the three methyl protons. The typical coupling constant for an ethyl group is around 7.0 Hz.[1]
Pyrrolidine Ring (Signals b, c, & part of d): The protons on the pyrrolidine ring exhibit complex splitting patterns due to their diastereotopic nature and restricted conformational mobility. The methylene protons at the 3 and 4 positions (b ) are expected to appear as a complex multiplet in the upfield region (~1.70-2.00 ppm).[2] The methylene protons adjacent to the nitrogen (c ) will be shifted slightly downfield (~2.90-3.10 ppm). The methine proton at the 2-position (part of d ) is adjacent to a chiral center and will also be a multiplet, further complicated by coupling to the adjacent methylene protons on the ring and the exocyclic methylene group.
Aniline and Linker (Signals d, f, g, & h): The aromatic protons (f and g ) on the para-substituted benzene ring will appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the electron-donating ethoxy group (f ) will be more shielded and appear upfield (~6.80 ppm) compared to the protons ortho to the nitrogen atom (g , ~7.00 ppm). The methylene group linking the aniline nitrogen to the pyrrolidine ring (part of d ) will be a multiplet due to coupling with the adjacent methine proton. The aniline N-H proton and the protonated pyrrolidine N-H⁺ proton (h ) are expected to be broad singlets in the downfield region, and their chemical shifts can be highly dependent on concentration and temperature.
Dioxalate Counterion (Signal i): The acidic protons of the two oxalic acid molecules in the dioxalate salt are expected to be highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, likely above 10 ppm. The presence of this signal is a key indicator of the salt form.
II. A Comparative Framework: Alternative and Complementary Analytical Techniques
While ¹H-NMR provides the foundational structural map, a comprehensive analysis for drug development purposes necessitates orthogonal data from other analytical techniques.
A. ¹³C-NMR Spectroscopy: The Carbon Skeleton
¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H-NMR, it is an invaluable tool for confirming the number of unique carbon environments and the types of carbon atoms (methyl, methylene, methine, quaternary).
Comparison with ¹H-NMR:
Feature
¹H-NMR
¹³C-NMR
Information
Proton environments, connectivity (J-coupling), and stoichiometry (integration).
Carbon environments and types (via DEPT).
Sensitivity
High (¹H is ~100% abundant).
Low (¹³C is ~1.1% abundant).
Spectral Complexity
Often complex due to proton-proton coupling.
Simpler, typically proton-decoupled, showing single lines for each unique carbon.
Key Insights for this Molecule
Confirms the presence and connectivity of all proton-bearing functional groups.
Confirms the total number of carbons and distinguishes between aromatic, aliphatic, and carbonyl carbons (from the oxalate).
Predicted ¹³C-NMR Chemical Shifts (125 MHz, DMSO-d₆):
Ethoxy Group: ~15 ppm (-CH₃), ~63 ppm (-O-CH₂)
Pyrrolidine Ring: ~25-30 ppm (-CH₂-CH₂-), ~45-55 ppm (N-CH₂- and -CH-)
Aniline and Linker: ~45 ppm (N-CH₂-), ~115-155 ppm (aromatic carbons)
Dioxalate: ~160-170 ppm (-COOH)
B. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
Comparison with ¹H-NMR:
Feature
¹H-NMR
Mass Spectrometry
Information
Detailed structural connectivity.
Molecular weight and fragmentation patterns.
Sample Amount
Milligram quantities.
Microgram to nanogram quantities.
Isomer Differentiation
Excellent for distinguishing isomers.
Can sometimes distinguish isomers based on fragmentation, but often challenging.
Key Insights for this Molecule
Confirms the arrangement of the ethoxy, aniline, and pyrrolidine moieties.
Confirms the molecular formula of the free base and provides evidence for the presence of the different structural components through characteristic fragmentation.
Predicted Fragmentation Pattern (ESI+):
[M+H]⁺ of the free base: The primary ion observed will be the protonated form of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline.
Key Fragments:
Loss of the pyrrolidinylmethyl group.
Cleavage of the pyrrolidine ring.
Loss of the ethoxy group.
C. High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is a powerful separation technique used to determine the purity of a sample and to quantify its components.
Comparison with ¹H-NMR:
Feature
¹H-NMR
HPLC
Information
Structural elucidation.
Purity, number of components, and quantification.
Quantitative Analysis
Can be used for quantitative analysis (qNMR) with an internal standard.
The primary method for quantitative analysis in pharmaceutical settings, typically requiring a reference standard.
Throughput
Lower throughput.
High throughput.
Key Insights for this Molecule
Confirms the identity of the main component.
Determines the percentage purity of the 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate and quantifies any impurities.
III. Experimental Protocols
As a Senior Application Scientist, the reproducibility and validity of our data are paramount. The following are detailed, step-by-step protocols for the key analytical techniques discussed.
Protocol 1: ¹H-NMR Spectroscopy
Caption: Workflow for acquiring a ¹H-NMR spectrum.
Sample Preparation:
Accurately weigh 10-20 mg of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate into a clean, dry vial.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Gently vortex or sonicate the vial until the sample is completely dissolved.
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
Instrument Setup and Data Acquisition (500 MHz Spectrometer):
Insert the NMR tube into the spinner and place it in the sample gauge to ensure the correct depth.
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal resolution and lineshape.
Acquire the ¹H-NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections to the spectrum.
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Integrate all signals and pick the peaks to determine their chemical shifts and coupling constants.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Filter and degas both mobile phases before use.
Chromatographic Conditions:
Flow rate: 1.0 mL/min.
Column temperature: 30 °C.
Detection wavelength: 254 nm.
Injection volume: 10 µL.
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
Sample Preparation:
Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
Prepare a series of dilutions for calibration if quantification is required.
Protocol 3: Mass Spectrometry (LC-MS)
Instrumentation:
Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
Use the same HPLC conditions as described in Protocol 2.
MS Conditions:
Ionization mode: Positive ESI.
Scan range: m/z 50-500.
Capillary voltage: 3.5 kV.
Source temperature: 120 °C.
Desolvation gas flow: 600 L/hr.
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion of the free base as the precursor ion.
IV. Conclusion: An Integrated Approach to Structural Confirmation
Caption: Interplay of analytical techniques for comprehensive characterization.
The structural elucidation of a novel pharmaceutical compound like 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate is a meticulous process that relies on the synergistic application of multiple analytical techniques. While ¹H-NMR spectroscopy provides the most detailed and definitive structural information, its power is amplified when used in conjunction with ¹³C-NMR, mass spectrometry, and HPLC.
This guide has demonstrated that a thorough understanding of the predicted ¹H-NMR spectrum, based on fundamental principles, allows for a confident initial structural assignment. The comparison with other techniques highlights the unique and complementary information each provides: ¹³C-NMR confirms the carbon framework, mass spectrometry verifies the molecular weight and offers fragmentation clues, and HPLC provides crucial data on purity and is the workhorse for quantification.
For the drug development professional, embracing this integrated analytical approach is not merely a matter of protocol but a commitment to the scientific rigor that underpins the development of safe and effective medicines.
V. References
Benchchem. (2025). Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide. Retrieved from
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from
Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Retrieved from
"Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from
Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from
Wikipedia. J-coupling. Retrieved from
ResearchGate. Figure 2. (a) 1 H NMR spectrum of.... Retrieved from
Organic Chemistry Data. 1H NMR Coupling Constants. Retrieved from
Doc Brown's Chemistry. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Retrieved from
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from
ResearchGate. (2006). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from
PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from
OpenOChem Learn. Interpreting. Retrieved from
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from
ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from
ACS Publications. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Retrieved from
NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines - PMC. Retrieved from
Reddit. (2023). Identifying organic salts? : r/OrganicChemistry. Retrieved from
MSU chemistry. Proton NMR Table. Retrieved from
Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Retrieved from
The Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a. Retrieved from
ChemRxiv. High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study. Retrieved from
Organic Chemistry. Chapter 5: NMR. Retrieved from
BLDpharm. 1177361-86-2|4-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. Retrieved from
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from
Chemical shifts. Retrieved from
PMC. (2025). Behavior of Dissociated Salts in Aqueous Solution: Insights From T2 Relaxation Time and Signal Intensity Using a LF‐NMR. Retrieved from
DOI. (2001). High resolution 23Na and 27Al NMR satellite transition spectroscopy (SATRAS) of natural sodalite (Na8Cl2(AlSiO4)6) under magic-angle-spinning. Retrieved from
ResearchGate. (2014). What is the effect of salt (KCl, NaCl) on the 1H 90 degree pulse width in NMR and also on the chemical shift?. Retrieved from
ResearchGate. 1H NMR spectrum of 4h. | Download Scientific Diagram. Retrieved from
PubChem. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved from
SpectraBase. 4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide - Optional[1H NMR] - Spectrum. Retrieved from
Optimizing Chromatographic Separation of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate: A Comparative Method Development Guide
Executive Summary 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate presents a classic "chromatographer’s dilemma": it combines a lipophilic, UV-active aniline moiety with a highly basic, polar pyrrolidine ring, all bou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate presents a classic "chromatographer’s dilemma": it combines a lipophilic, UV-active aniline moiety with a highly basic, polar pyrrolidine ring, all bound as a dioxalate salt. Standard C18 methods often fail here, yielding broad, tailing peaks due to secondary silanol interactions with the pyrrolidine nitrogen (
) and potential interference from the oxalate counter-ion near the void volume.
This guide compares three distinct chromatographic strategies to achieve USP-compliant peak symmetry (
) and resolution (). We move beyond "trial and error" by applying mechanistic control over ionization and surface chemistry.
Part 1: Analyte Characterization & Challenge Profile
Before selecting a column, we must deconstruct the molecule to understand its behavior in the mobile phase.
Feature
Chemical Implication
Chromatographic Consequence
Pyrrolidine Nitrogen
High Basicity ()
At pH < 9, it is positively charged. It acts as a cation, binding to anionic silanols on silica columns, causing severe peak tailing .[1][2]
Aniline Nitrogen
Weak Basicity ()
Susceptible to oxidation. Requires degassed solvents and potentially an antioxidant (e.g., ascorbic acid) if stability is poor.
Ethoxy Group
Lipophilicity
Provides the primary mechanism for Reversed-Phase (RP) retention.
Dioxalate Salt
Counter-ion Dissociation
The salt dissociates immediately in the mobile phase. Oxalic acid is highly polar and will elute at the void volume (). It must be resolved from the solvent front.
The "Silanol Trap" Mechanism
The primary failure mode for this molecule is the Cation-Exchange Mechanism .
State: At pH 3.0 (standard HPLC), the pyrrolidine is protonated (
).
Surface: Traditional silica columns have residual silanols (
) that are ionized above pH 3.5.
Interaction:
(Ionic attraction).
Result: The analyte "drags" along the stationary phase, destroying peak symmetry.
Part 2: Comparative Methodology
We will compare three methods. Method B (High pH) is the recommended "Gold Standard" for this specific molecule, while Method C (CSH Technology) is the best alternative for LC-MS compatibility.
Method A: The Traditionalist (Control)
Standard C18 with Acidic Buffer.
Column: Standard C18 (e.g., Symmetry C18), 5 µm.
Mobile Phase: 0.1% Formic Acid in Water / ACN.
Verdict:Not Recommended.
Why: Expect tailing factors
. The low pH protonates the amine, and the standard silica has enough activity to trap it.
Method B: The Modern Standard (High pH)
Hybrid Silica with Alkaline Buffer.
Concept: By raising the pH to 10.5 (above the pyrrolidine
), we neutralize the molecule. The uncharged amine does not interact with silanols and retains well via hydrophobic interaction.
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2][3]
Verdict:Superior Performance. Sharp peaks, high retention.
Method C: The Charged Surface Hybrid (CSH)
Acidic pH with Surface Charge Repulsion.
Concept: Uses a stationary phase modified with a weak positive charge. This positive surface repels the protonated pyrrolidine amine, preventing it from touching the silanols.
Column: Waters CSH C18 or similar "Base-Deactivated" phases.
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid / ACN.
Verdict:Excellent for LC-MS. Good peak shape without using high pH buffers that might degrade system seals over time.
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for developing this method.
Figure 1: Strategic decision tree for selecting the optimal chromatographic conditions based on analyte ionization state.
Part 4: Detailed Experimental Protocols
Sample Preparation (Crucial for Dioxalate Salts)
The oxalate salt is highly soluble in water but may precipitate in high organic content if concentrations are high.
Stock Solution: Dissolve 10 mg of the dioxalate salt in 10 mL of 50:50 Water:Methanol. (Conc: 1 mg/mL).
Working Standard: Dilute to 50 µg/mL in the initial mobile phase conditions.
Note: The oxalate counter-ion will dissociate. You will see a solvent front peak (Oxalic acid) at
. Do not integrate this as an impurity.
Recommended Protocol: High pH (Method B)
This is the most robust method for QC environments.
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: Acetonitrile (100%).
Flow Rate: 0.6 mL/min.
Temperature: 40°C (Reduces viscosity, improves mass transfer).
Use this if your lab lacks high-pH stable columns or requires MS detection in positive mode.
Column: Waters CSH C18, 1.7 µm or 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Similar to above, but retention will be lower (analyte is more polar when charged). You may need to start at 0% B.
Part 5: Performance Comparison Data
The following table summarizes the expected performance metrics based on the physicochemical properties of the aniline-pyrrolidine scaffold.
Parameter
Method A (Std C18, pH 3)
Method B (Hybrid, pH 10.5)
Method C (CSH, pH 3)
USP Tailing Factor ()
1.8 - 2.5 (Fail)
1.0 - 1.1 (Excellent)
1.1 - 1.3 (Pass)
Retention Factor ()
1.5 (Low retention)
4.5 (High retention)
2.0 (Moderate)
Oxalate Resolution
Poor (Co-elution risk)
Excellent ()
Good
MS Sensitivity
High (Positive Mode)
Moderate (Neutral state)
High (Positive Mode)
Column Lifetime
High
High (if Hybrid silica used)
High
Part 6: Troubleshooting & Validation
Managing the Oxalate Peak
The dioxalate salt introduces two equivalents of oxalic acid.
Issue: Oxalic acid absorbs strongly at <220 nm.
Solution: If analyzing purity, ensure the gradient starts with low organic (5% B) to flush the oxalate at the void (
) before the main peak elutes.
Verification: Inject a blank injection of Sodium Oxalate to confirm the retention time of the counter-ion.
System Suitability Criteria (Proposed)
For a valid run, ensure:
Tailing Factor: NMT 1.5 (Preferably < 1.2).
Precision (RSD): NMT 2.0% for 5 replicates.
Resolution: NLT 2.0 between the main peak and any nearest impurity (or the oxalate void peak).
References
USP <621> Chromatography . United States Pharmacopeia. (Defines system suitability and tailing factor calculations).
McCalley, D. V. (2010) . "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A. (Authoritative source on basic amine separation mechanisms).
Waters Corporation . "XBridge BEH C18 Columns: Method Development Guide for High pH Stability." (Source for Hybrid particle technology specifications).
Agilent Technologies . "Analysis of Basic Compounds at High pH using Poroshell HPH-C18." Application Note. (Comparative data for high pH stability).
Phenomenex . "High pH Stability of Gemini C18 Columns." Technical Guide. (Validation of hybrid silica at pH 12).
Technical Guide: IR Spectroscopy of Aniline Dioxalate Salts
Topic: IR Spectroscopy Reference Data for Aniline Dioxalate Salts Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Differentiation, Proton Transfer Validation, and...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IR Spectroscopy Reference Data for Aniline Dioxalate Salts
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Comparison Guide
Differentiation, Proton Transfer Validation, and Reference Assignments
Executive Summary & Chemical Identity
In pharmaceutical crystal engineering and salt selection, Aniline Dioxalate typically refers to Anilinium Hydrogen Oxalate (
), a 1:1 acid salt formed between aniline and oxalic acid. While a neutral 2:1 salt (Bis-anilinium oxalate) exists, the hydrogen oxalate (often historically termed "bioxalate" or "acid oxalate") is the thermodynamically distinct form often encountered in screening due to the strong hydrogen bonding potential of the anion.
This guide provides a definitive spectroscopic framework to distinguish the Anilinium Hydrogen Oxalate salt from its free base (Aniline), free acid (Oxalic Acid), and potential co-crystals. The primary utility of this data is to validate proton transfer —the critical quality attribute (CQA) confirming salt formation versus co-crystallization.
To ensure reproducible spectral data, the following protocol minimizes hygroscopic interference and ensures phase purity.
Synthesis of Anilinium Hydrogen Oxalate
Stoichiometry: 1:1 Molar Ratio (Crucial for Hydrogen Oxalate).
Reagents: Aniline (ACS Reagent,
99.5%), Oxalic Acid Dihydrate.
Solvent System: Ethanol/Water (9:1 v/v).
Step-by-Step Workflow:
Dissolve 0.05 mol Oxalic Acid Dihydrate in 20 mL warm ethanol.
Add 0.05 mol Aniline dropwise with constant stirring.
Observation: Immediate exothermic reaction; white precipitate forms.
Crystallization: Heat to reflux to dissolve precipitate, then cool slowly to 4°C for 24 hours to grow single crystals (Hemihydrate form).
Filtration: Vacuum filter and wash with cold ethanol.
Drying: Vacuum oven at 40°C for 4 hours.
IR Sample Preparation (KBr Pellet Method)
Technique: Transmission FTIR is preferred over ATR for salt characterization to clearly resolve the broad ammonium regions without refractive index artifacts.
The following diagram outlines the decision tree for validating the salt species using IR markers.
Caption: Logical workflow for distinguishing Anilinium salts from co-crystals using primary IR spectral markers.
Reference Data: Spectral Assignments
This section compares the target salt with its precursors.[1] The shift in vibrational modes provides the evidence for the chemical environment change (Ionization).
Table 1: Comparative IR Data (Wavenumbers in cm⁻¹)
Functional Group
Mode
Aniline (Free Base)
Oxalic Acid (Free Acid)
Anilinium H-Oxalate (Salt)
Mechanistic Interpretation
N-H / O-H
Stretch
3430, 3350 (Doublet, )
3400 (Broad, )
2800–3200 (Very Broad, )
Protonation: Loss of sharp amine doublet confirms formation of anilinium ion ().
C=O (Carboxyl)
Stretch
N/A
1690–1710 (Strong, dimer)
1700–1720 ()1620–1640 ( Asym)
Partial Ionization: Presence of both C=O (acid) and (salt) bands confirms the Hydrogen Oxalate (acid salt) state.
N-H
Bend
1620 (Scissoring)
N/A
1530–1560 (Asym Bend)
Symmetry Change: The bending mode shifts to lower frequency compared to neutral amine scissoring.
C-N
Stretch
1280
N/A
1290–1310
Inductive Effect: Slight blue shift due to the positive charge on nitrogen increasing C-N bond order.
C-O
Stretch
N/A
1250
1400–1420 ( Sym)
Resonance: The symmetric carboxylate stretch appears distinct from the C-OH single bond stretch.
Detailed Spectral Analysis
1. The Ammonium Region (2800–3200 cm⁻¹)
In free aniline, two sharp peaks at ~3430 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric) define the primary amine. Upon salt formation, these disappear. They are replaced by a broad, structured band centered between 2800 and 3200 cm⁻¹. This "ammonium band" often contains sub-peaks (Fermi resonance) and overlaps with C-H stretches, indicative of the strong N-H···O hydrogen bonding network in the crystal lattice.
2. The Carbonyl/Carboxylate Fingerprint (1600–1750 cm⁻¹)
This is the most complex but diagnostic region for "Dioxalate" (Hydrogen Oxalate) salts:
Free Oxalic Acid: Shows a single broad/split carbonyl peak ~1690-1710 cm⁻¹.
Anilinium Hydrogen Oxalate: Must show two distinct features :
~1700-1720 cm⁻¹: The C=O stretch of the protonated carboxylic acid group (
).
~1620-1640 cm⁻¹: The asymmetric stretch of the deprotonated carboxylate group (
).
Note: If only the 1620 band is present, you likely have the neutral 2:1 salt (Bis-anilinium oxalate), not the hydrogen oxalate.
Mechanistic Validation: Salt vs. Co-Crystal
One of the most common pitfalls in developing oxalate salts is inadvertently forming a co-crystal (neutral complex) rather than a salt.
Salt Criteria: Complete proton transfer.
IR Evidence: Appearance of
(carboxylate) bands and bands.
Co-Crystal Criteria: Hydrogen bonding without proton transfer.
IR Evidence: C=O stretch remains similar to free acid (~1690 cm⁻¹); N-H stretch shifts but remains a doublet (neutral amine).
Visualizing the Proton Transfer Logic
Caption: Mechanistic pathway of salt formation highlighting the specific IR markers required for validation.
References
NIST Chemistry WebBook. Aniline Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]
Kanagathara, N., et al. (2021). Molecular geometry, vibrational, NBO, HOMO–LUMO... studies on anilinium hydrogen oxalate hemihydrate.[4] Taylor & Francis / Molecular Simulation. Available at: [Link]
PubChem. Aniline Oxalate Compound Summary. National Library of Medicine. Available at: [Link]
CrystEngComm. Semi-organic salts of aniline with inorganic acids. Royal Society of Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Melting Point Determination for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline Dioxalate
Audience: Researchers, Formulation Scientists, and QC Analysts in Pharmaceutical Development.
Executive Summary & Strategic Rationale
4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate (CAS: 1177361-86-2) serves as a critical building block in the synthesis of antihistamines and local anesthetics. While the free base form of this secondary amine typically presents as an oil or low-melting solid prone to oxidation, the dioxalate salt is engineered to provide a stable, crystalline solid suitable for rigorous purification and storage.
This guide compares the "performance"—defined here as thermal stability, ease of characterization, and handling—of the dioxalate salt against its free base and hydrochloride alternatives. It establishes the Differential Scanning Calorimetry (DSC) method as the superior protocol for melting point (MP) determination due to the complex thermal behavior of oxalate salts.
Comparative Analysis: Product vs. Alternatives
The choice of the dioxalate salt form is not arbitrary; it is a strategic decision to enhance the "performance" of the raw material in a research setting.
Table 1: Physicochemical Performance Comparison
Feature
Product: Dioxalate Salt
Alternative 1: Free Base
Alternative 2: HCl Salt
Physical State
Crystalline Solid (White/Off-white)
Viscous Oil or Low-Melting Solid
Hygroscopic Solid
Thermal Behavior
Sharp Melt (often with decomp.)
Broad/Indistinct Melt
Prone to moisture-induced depression
Stability
High (Resistant to oxidation)
Low (N-oxide formation risk)
Moderate (Hydrolysis risk)
MP Determination
Feasible & Diagnostic
Difficult/Impossible
Variable (Humidity dependent)
Purification
Recrystallization (Ethanol/Ether)
Distillation (High Vacuum req.)
Recrystallization (Difficult drying)
Expert Insight: The dioxalate form is selected because the oxalic acid counter-ion (often in a 2:1 or 1:1 stoichiometry) creates a robust hydrogen-bond network, elevating the melting point and locking the amine in a stable lattice. This makes MP determination a critical "Go/No-Go" quality gate.
Methodological Comparison for MP Determination
For this specific compound, a standard capillary method is often insufficient due to the potential for simultaneous melting and decomposition (a common trait of oxalate salts).
Method A: Capillary Melting Point (The Standard)
Principle: Visual observation of phase transition in a heated oil bath or metal block.
Pros: Low cost, USP/Ph. Eur. compliant for release testing.
Cons: Subjective; difficult to distinguish between "wetting" (decomposition) and true melting.
Verdict: Acceptable for routine QC but prone to errors with dioxalates.
Method B: Differential Scanning Calorimetry (The Gold Standard)
Principle: Measures heat flow difference between sample and reference.
Pros: Separates moisture loss (broad endotherm) from melting (sharp endotherm) and decomposition (exotherm).
Cons: Higher cost, requires encapsulation.
Verdict:Recommended. Provides a permanent digital record of the thermal event.
Objective: To determine the onset melting temperature (
) and peak melting temperature () without decomposition interference.
Step-by-Step Workflow:
Sample Prep: Weigh 2–4 mg of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate into a Tzero aluminum pan.
Encapsulation: Crimp the lid hermetically (or use a pinhole lid if volatile evolution is expected, though hermetic is preferred to suppress sublimation).
Equilibration: Equilibrate instrument at 30°C.
Ramp: Heat at 10°C/min to 250°C under a Nitrogen purge (50 mL/min).
Note: A faster rate (10°C/min) is preferred over 1°C/min for oxalates to minimize thermal decomposition during the melt.
Analysis:
Identify the Endothermic Peak : This is the melting point.
Identify the Exothermic Event : If an exotherm immediately follows the melt, the compound melts with decomposition.
Self-Validation: If the baseline shifts significantly before the melt, the sample contains residual solvent/moisture (drying required).
Protocol B: Capillary Method (Routine QC)
Objective: Quick purity check.
Step-by-Step Workflow:
Drying: Dry the sample in a vacuum desiccator over
for 4 hours (oxalates can trap solvent).
Packing: Pack 2-3 mm of substance into a capillary tube. Tap to ensure high packing density (crucial for heat transfer).